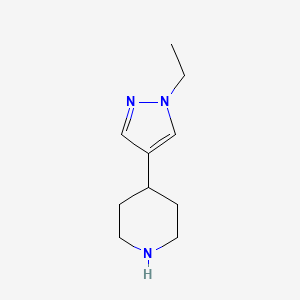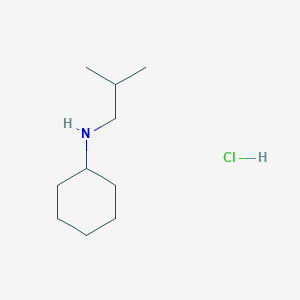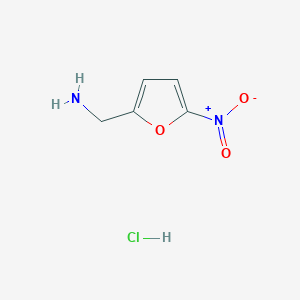
4-(1-ethyl-1H-pyrazol-4-yl)piperidine
Übersicht
Beschreibung
“4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is a chemical compound with the CAS Number: 1248409-98-4 . It has a molecular weight of 179.27 and its molecular formula is C10H17N3 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is 1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Soluble Epoxide Hydrolase (sEH) Inhibitors
The compound has been used in the design, synthesis, and biological evaluation of soluble epoxide hydrolase (sEH) inhibitors . These inhibitors are designed to reduce blood pressure elevation and inflammatory roles by acting as sEH inhibitors . Particularly, compounds containing a N-substituted piperidine ring with pyrazole (a five-membered polar heterocycle) as a pharmacophore lead for sEH inhibition have shown promising results .
Blood Pressure Regulation
The compound has been used in the development of novel analogues to reduce blood pressure elevation . This is achieved by inhibiting the sEH enzymes, which play a crucial role in blood pressure regulation .
Anti-Inflammatory Roles
The compound has been used in the development of novel analogues for anti-inflammatory roles . By acting as sEH inhibitors, these analogues can potentially reduce inflammation .
Molecular Docking Studies
The compound has been used in molecular docking studies . These studies are performed to understand the interactions of the compound with targeted proteins, providing useful insights into the design of novel analogues with increased potency .
Structure-Activity Relationships
The compound has been used in the study of structure-activity relationships . These studies provide useful insights into the classes of compounds and pave the way to design novel analogues with increased potency .
Biomedical Applications
The compound has been used in various biomedical applications . The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been studied extensively .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively.
Wirkmechanismus
Target of Action
The primary target of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
4-(1-ethyl-1H-pyrazol-4-yl)piperidine interacts with the sEH enzyme, inhibiting its function . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that it forms hydrogen bond interactions similar to AUDA, a known sEH inhibitor .
Biochemical Pathways
The inhibition of sEH by 4-(1-ethyl-1H-pyrazol-4-yl)piperidine affects the metabolic pathway of fatty acid epoxides . sEH shows selectivity for aliphatic epoxides such as fatty acid epoxides . By inhibiting sEH, the compound prevents the conversion of these epoxides into their corresponding diols .
Result of Action
The inhibition of sEH by 4-(1-ethyl-1H-pyrazol-4-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the role of sEH in the metabolism of fatty acid epoxides, which are involved in blood pressure regulation and inflammation .
Eigenschaften
IUPAC Name |
4-(1-ethylpyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVORCLCTXFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-pyrazol-4-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)


![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)


